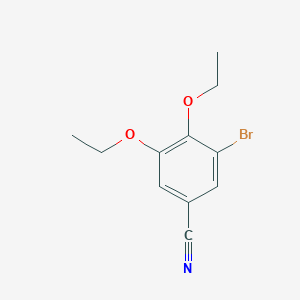

3-Bromo-4,5-diethoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

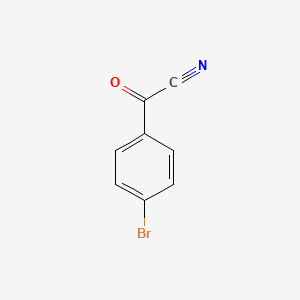

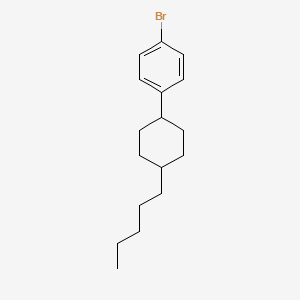

3-Bromo-4,5-diethoxybenzonitrile is a compound that is structurally related to various halogenated benzonitriles, which are often used in the synthesis of biologically active molecules or as intermediates in chemical reactions. While the specific compound 3-Bromo-4,5-diethoxybenzonitrile is not directly mentioned in the provided papers, related compounds such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) and derivatives thereof are extensively studied for their chemical properties and environmental transformations .

Synthesis Analysis

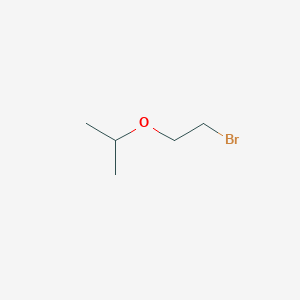

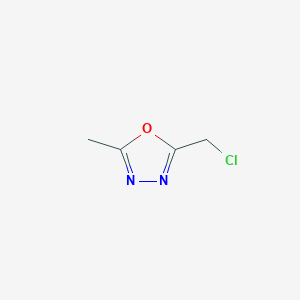

The synthesis of related compounds involves multi-step reactions, including bromination, oxyalkylation, and thioamidation, as seen in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide . Another example is the synthesis of a precursor for PET radioligand [18F]SP203, which utilized a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These methods reflect the general approach to synthesizing halogenated benzonitriles, which may be applicable to the synthesis of 3-Bromo-4,5-diethoxybenzonitrile.

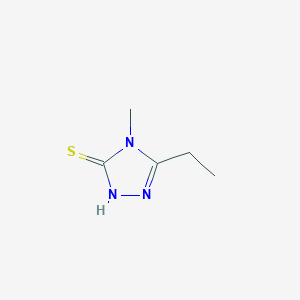

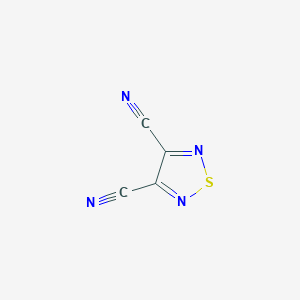

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms and a nitrile group attached to a benzene ring. The presence of substituents like hydroxy or methoxy groups can influence the molecular recognition and assembly of these compounds, as seen in the study of 3,5-dihydroxybenzoic acid and its bromo derivative . The molecular structure is crucial for the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Halogenated benzonitriles undergo various chemical reactions, including reductive debromination, as observed in the anaerobic degradation of bromoxynil . The photochemistry of bromoxynil also reveals that it can undergo phototransformation, leading to the generation of products like 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile . These reactions are indicative of the types of chemical transformations that 3-Bromo-4,5-diethoxybenzonitrile might also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. For instance, the presence of halogen atoms can lead to interactions such as OH...NC hydrogen bonds and X...X interactions, which can dictate the compound's assembly into chain-like arrangements or planar sheets . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Aplicaciones Científicas De Investigación

Application 1: Protection of Keratinocytes from Particulate Matter 2.5-Induced Damages

- Summary of Application : This study evaluated the protective effect of 3-BDB on particulate matter 2.5 (PM 2.5)-induced skin cell damage in vitro and in vivo .

- Methods of Application : The human HaCaT keratinocyte was pre-treated with 3-BDB and then with PM 2.5 . For mitochondrial calcium detection, cells were treated with 30 μΜ of 3-BDB for 1 h and exposed to 50 μg/mL of PM 2.5 for another 24 h .

- Results : 3-BDB ameliorated PM 2.5-induced reactive oxygen species (ROS) generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .

Application 2: Protection of Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway

- Summary of Application : This study aimed to illustrate the potential bio-effects of 3-BDB on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes .

- Methods of Application : The antioxidant effects of 3-BDB were examined via reverse transcription PCR, Western blotting, HO-1 activity assay, and immunocytochemistry .

- Results : 3-BDB activated Nrf2 signaling cascades in keratinocytes, which was mediated by ERK and Akt, upregulated HO-1, and induced cytoprotective effects against oxidative stress .

Application 3: Anti-Inflammatory Properties

Propiedades

IUPAC Name |

3-bromo-4,5-diethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJNTWBXCKJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399567 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-diethoxybenzonitrile | |

CAS RN |

514856-13-4 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)